S-(-)-Tolterodine D-Tartrate is classified as an antimuscarinic drug. It is derived from tolterodine, which was first approved for clinical use in the early 2000s. The synthesis of tolterodine and its derivatives has been extensively studied, leading to various methods aimed at improving yield and purity while reducing costs associated with production .
The synthesis of S-(-)-Tolterodine D-Tartrate involves several steps that can be optimized for efficiency. A notable synthesis route includes:
This method improves upon previous techniques by utilizing milder reaction conditions and reducing hazardous waste, making it suitable for large-scale industrial production.
S-(-)-Tolterodine D-Tartrate has a complex molecular structure characterized by its chiral centers. The molecular formula is CHNOS, indicating the presence of two nitrogen atoms and a tartaric acid moiety that contributes to its stereochemical properties.
S-(-)-Tolterodine D-Tartrate can participate in various chemical reactions, primarily involving nucleophilic substitutions and esterifications. Key reactions include:
The mechanism by which S-(-)-Tolterodine D-Tartrate exerts its effects involves:
Clinical studies have shown significant improvements in symptoms associated with overactive bladder when patients are treated with S-(-)-Tolterodine D-Tartrate compared to placebo groups .
Relevant analyses such as infrared spectroscopy have been employed to confirm the identity and purity of S-(-)-Tolterodine D-Tartrate during synthesis .
S-(-)-Tolterodine D-Tartrate is primarily utilized in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4